![molecular formula C17H16N2O3 B5733294 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinoxalinones involves innovative and environmentally friendly methodologies. An efficient one-pot biocatalytic synthesis of this class of compounds has been demonstrated using lemon juice as both solvent and catalyst, providing a green chemistry approach to heterocyclization reactions. This method yields very good-to-excellent product yields, emphasizing its utility in synthesizing diverse quinoxalinone derivatives without generating hazardous waste (Petronijevic et al., 2017).

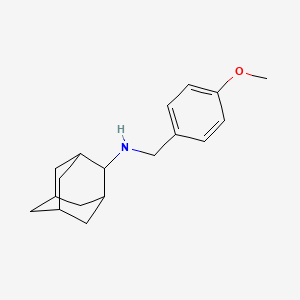

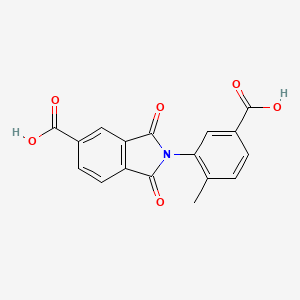

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives reveals significant insights into their potential applications and interactions. For instance, the crystal structure determination of certain quinoxalinone compounds has been achieved, providing a detailed understanding of their molecular conformation and stability. This knowledge is crucial for designing compounds with desired biological or chemical properties (Wei et al., 2006).

Chemical Reactions and Properties

Quinoxalinone derivatives undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For example, the acetylation reactions of quinoxalinones derived from L-ascorbic acid have been explored, showcasing the influence of reaction conditions on the product outcome. These reactions not only elucidate the chemical versatility of quinoxalinones but also offer pathways for synthesizing novel compounds with unique properties (Amer & Ho, 1992).

Orientations Futures

The future directions for the study of “4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” could involve further exploration of its potential biological activities, given the known activities of other quinoxalinone derivatives . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Mécanisme D'action

Target of Action

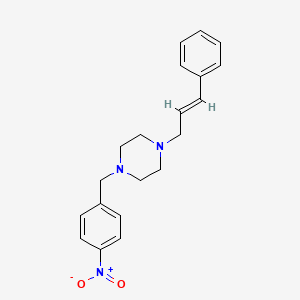

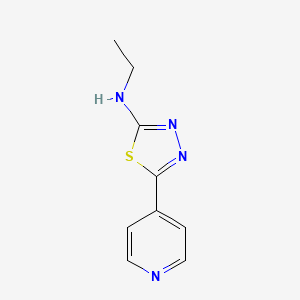

A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to specifically targetJAK2 . JAK2 is a protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in cell growth, survival, development, and differentiation .

Mode of Action

BP-1C specifically targets JAK2 Tyr1007/1008 phosphorylation and inhibits its downstream STAT3 Tyr705 signaling pathway to induce cell death .

Biochemical Pathways

The related compound bp-1c has been shown to affect the jak2/stat3 signaling pathway . This pathway is involved in cell survival signaling, and its inhibition can lead to apoptosis, or programmed cell death .

Result of Action

The related compound bp-1c has been shown to induce apoptosis in lung adenocarcinoma cells . This suggests that 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone may have similar anti-neoplastic activity.

Propriétés

IUPAC Name |

4-[2-(4-methylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)22-11-17(21)19-10-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLSGTJQRZZXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)

![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)

![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)